molecular formula C30H32N4O2 B2784009 2-{2-[1-(2,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide CAS No. 847394-35-8

2-{2-[1-(2,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B2784009
CAS No.: 847394-35-8
M. Wt: 480.612
InChI Key: ONZQLWDNZIRPKA-UHFFFAOYSA-N
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Description

The compound “2-{2-[1-(2,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide” is a complex chemical compound with potential applications in scientific research due to its unique structure and properties .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring multiple functional groups. It includes a benzodiazole ring, a pyrrolidinone ring, and an acetamide group . The exact 3D structure would require more specific analysis, such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Chemical Synthesis and Derivative Library Creation

This compound is part of investigations into generating structurally diverse libraries through alkylation and ring closure reactions. Such compounds, including various acetamide derivatives, are essential for developing new chemical entities with potential therapeutic applications. For instance, Roman (2013) discussed the use of ketonic Mannich bases derived from 2-acetylthiophene as starting materials in alkylation and ring closure reactions to produce a wide range of compounds, including dithiocarbamates, thioethers, and various heterocyclic derivatives (Roman, 2013).

Antimicrobial and Corrosion Inhibition

Studies have also focused on the synthesis of acetamide, isoxazolidine, and isoxazoline derivatives for evaluating their antimicrobial properties and corrosion inhibition effectiveness. Yıldırım and Çetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and tested their corrosion prevention efficiencies, demonstrating the potential of such compounds in industrial applications (Yıldırım & Çetin, 2008).

Anticancer Research

Moreover, the compound under discussion may serve as a precursor or model structure for synthesizing new entities with anticancer activity. L. Yurttaş, Funda Tay, and Ş. Demirayak (2015) developed N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems to screen for potential antitumor activity, showcasing the relevance of such compounds in oncological research (Yurttaş, Tay, & Demirayak, 2015).

Exploring Pharmacological Profiles

Furthermore, compounds like "2-{2-[1-(2,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide" are invaluable in pharmacological studies to identify new therapeutic targets or elucidate biological pathways. Grimwood et al. (2011) characterized a novel κ-opioid receptor antagonist, demonstrating the utility of structurally complex acetamides in pharmacological research to explore new therapeutic potentials (Grimwood et al., 2011).

Properties

IUPAC Name

2-[2-[1-(2,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O2/c1-20(2)34(24-10-6-5-7-11-24)29(36)19-33-27-13-9-8-12-25(27)31-30(33)23-17-28(35)32(18-23)26-15-14-21(3)16-22(26)4/h5-16,20,23H,17-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZQLWDNZIRPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(C5=CC=CC=C5)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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